

In-Depth Technical Guide to the Spectroscopic Data of Parylene F Dimer

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Compound of Interest

Compound Name: Parylene F dimer

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This technical guide provides a comprehensive overview of the core spectroscopic data for **Parylene F dimer**, scientifically known as octafluoro[2.2]paracyclophane. The information presented herein is essential for the accurate identification, characterization, and quality control of this compound, which serves as a critical precursor in the production of high-performance Parylene F coatings. Such coatings are increasingly utilized in the medical device and pharmaceutical industries for their biocompatibility, chemical inertness, and excellent barrier properties.

Chemical Structure and Properties

Parylene F dimer is a white, crystalline solid with the chemical formula $C_{16}H_8F_8$ and a CAS Number of 1785-64-4. Its structure consists of two benzene rings connected by two ethylene bridges, with each benzene ring bearing four fluorine atoms. This high degree of fluorination imparts significant thermal stability and chemical resistance to the resulting polymer.

Spectroscopic Data

The following sections present the key spectroscopic data for **Parylene F dimer**, including Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). This data is pivotal for confirming the identity and purity of the dimer before its use in the vapor deposition polymerization process.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of **Parylene F dimer**, typically acquired from a solid sample dispersed in a potassium bromide (KBr) pellet, exhibits characteristic absorption bands corresponding to its molecular structure.

Table 1: FTIR Peak Data for **Parylene F Dimer**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000 - 2850	Weak-Medium	C-H stretching (aliphatic)
~1600 - 1450	Medium-Strong	C=C stretching (aromatic)
~1350 - 1000	Strong	C-F stretching
~850 - 750	Strong	C-H out-of-plane bending (aromatic)

Note: The exact peak positions and intensities may vary slightly depending on the sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), within a molecule. This is invaluable for elucidating the precise structure of the **Parylene F dimer**.

Table 2: ¹³C NMR Chemical Shift Data for **Parylene F Dimer**[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
~140 - 110	Aromatic carbons bonded to fluorine
~135 - 120	Quaternary aromatic carbons
~35	Aliphatic carbons (ethylene bridges)

Table 3: ^1H NMR Chemical Shift Data for **Parylene F Dimer**

Chemical Shift (δ) ppm	Multiplicity	Assignment
~6.5 - 7.5	Multiplet	Aromatic protons
~3.0 - 4.0	Multiplet	Aliphatic protons (ethylene bridges)

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and are typically recorded in deuterated chloroform (CDCl_3).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For a volatile and thermally stable molecule like **Parylene F dimer**, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common analytical method.

Table 4: Mass Spectrometry Data for **Parylene F Dimer**

m/z (mass-to-charge ratio)	Relative Abundance	Assignment
352	Moderate	$[\text{M}]^+$ (Molecular ion)
176	High	$[\text{M}/2]^+$ (Monomer radical cation)
Various smaller fragments	Varies	Fragments from the aromatic rings and ethylene bridges

The mass spectrum is characterized by the presence of the molecular ion peak at an m/z corresponding to the molecular weight of the dimer (352.22 g/mol) and a prominent peak corresponding to the monomeric unit, which is formed by the cleavage of the dimer in the mass spectrometer's ion source.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters should be optimized for the instrument in use.

FTIR Spectroscopy (KBr Pellet Method)

- **Sample Preparation:** A small amount of **Parylene F dimer** (1-2 mg) is finely ground with approximately 200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.
- **Pellet Formation:** The resulting mixture is transferred to a pellet die and pressed under high pressure (typically 8-10 tons) to form a thin, transparent pellet.
- **Data Acquisition:** The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the mid-infrared range (typically 4000-400 cm^{-1}). A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

NMR Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the **Parylene F dimer** is dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing a small amount of tetramethylsilane (TMS) as an internal standard. The sample is placed in a standard 5 mm NMR tube.
- **Data Acquisition:** The NMR tube is placed in the spectrometer. For ^1H NMR, the spectrum is typically acquired at a frequency of 300 MHz or higher. For ^{13}C NMR, a proton-decoupled spectrum is acquired at a corresponding frequency (e.g., 75 MHz for a 300 MHz instrument).

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

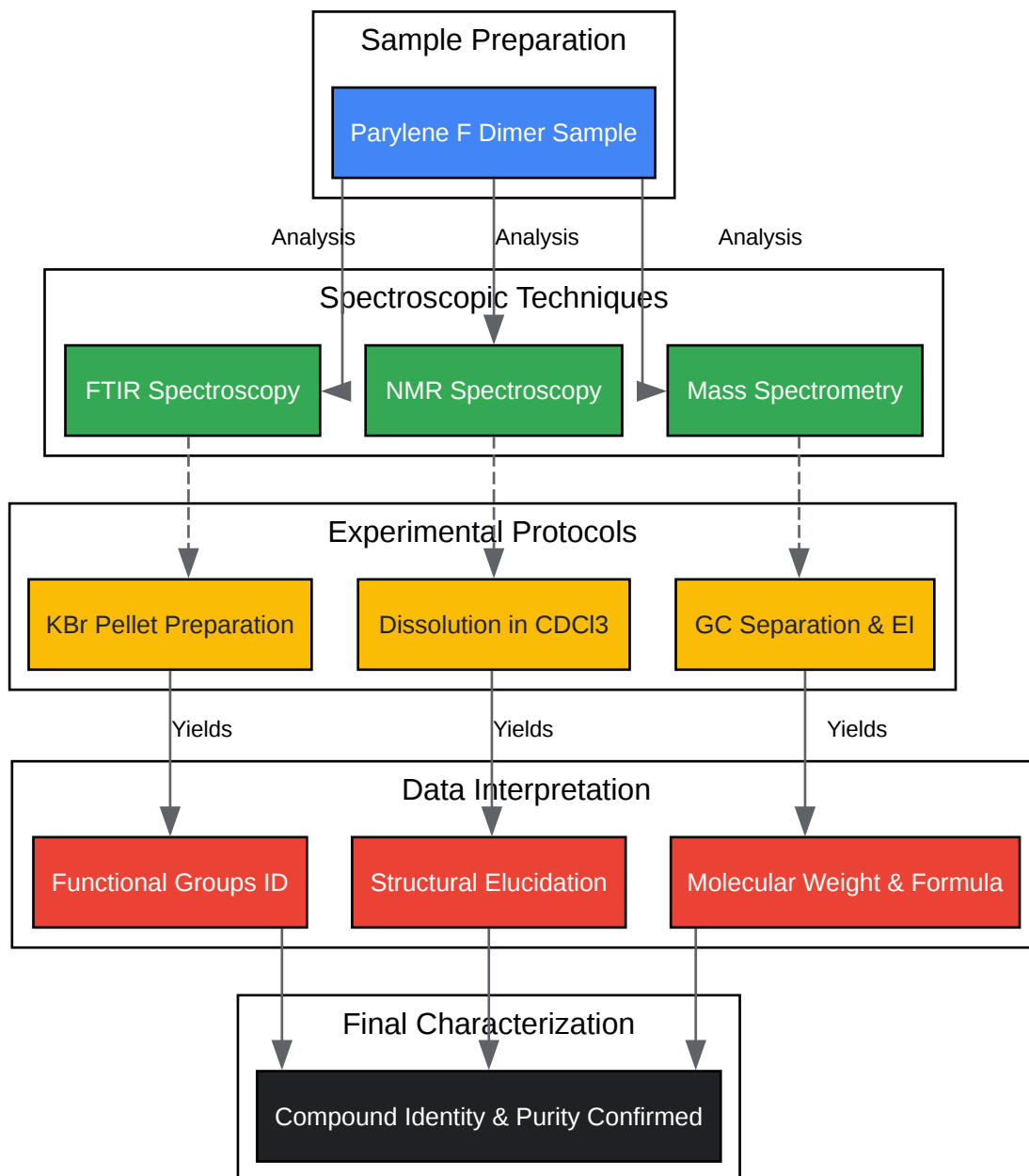
- **Sample Preparation:** A dilute solution of the **Parylene F dimer** is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- **GC Separation:** A small volume of the solution (typically 1 μL) is injected into the gas chromatograph. The GC is equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms) to separate the analyte from any impurities. The oven temperature is programmed to ensure proper elution of the compound.

- **Mass Spectrometry:** The eluent from the GC column is introduced into the ion source of the mass spectrometer, which is operated in Electron Ionization (EI) mode. The standard electron energy is 70 eV. The mass analyzer scans a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-400).

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Parylene F dimer**.

General Workflow for Spectroscopic Analysis



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. spectrabase.com [spectrabase.com]
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